4-chloro-N-ethyl-1,3-thiazol-2-amine 4-chloro-N-ethyl-1,3-thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1549090-65-4
VCID: VC11554387
InChI: InChI=1S/C5H7ClN2S/c1-2-7-5-8-4(6)3-9-5/h3H,2H2,1H3,(H,7,8)
SMILES:
Molecular Formula: C5H7ClN2S
Molecular Weight: 162.64 g/mol

4-chloro-N-ethyl-1,3-thiazol-2-amine

CAS No.: 1549090-65-4

Cat. No.: VC11554387

Molecular Formula: C5H7ClN2S

Molecular Weight: 162.64 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

4-chloro-N-ethyl-1,3-thiazol-2-amine - 1549090-65-4

Specification

CAS No. 1549090-65-4
Molecular Formula C5H7ClN2S
Molecular Weight 162.64 g/mol
IUPAC Name 4-chloro-N-ethyl-1,3-thiazol-2-amine
Standard InChI InChI=1S/C5H7ClN2S/c1-2-7-5-8-4(6)3-9-5/h3H,2H2,1H3,(H,7,8)
Standard InChI Key WMLSIINMMPJHTC-UHFFFAOYSA-N
Canonical SMILES CCNC1=NC(=CS1)Cl

Introduction

Structural Elucidation and Molecular Properties

Molecular Architecture

The molecular formula of 4-chloro-N-ethyl-1,3-thiazol-2-amine is C₅H₇ClN₂S, with a molar mass of 162.64 g/mol. Its structure comprises a thiazole ring substituted with a chlorine atom at position 4 and an ethylamine group at position 2 (Figure 1). Key structural descriptors include:

PropertyValue
SMILESCCNC1=NC(=CS1)Cl
InChI KeyWMLSIINMMPJHTC-UHFFFAOYSA-N
Topological Polar Surface Area41.1 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The InChI string (InChI=1S/C5H7ClN2S/c1-2-7-5-8-4(6)3-9-5/h3H,2H2,1H3,(H,7,8)) confirms the presence of the ethylamine side chain and chlorine substitution .

Spectroscopic Characterization

While experimental spectral data for this specific compound are scarce, analogous thiazoles exhibit characteristic signals in ¹H NMR and ¹³C NMR:

  • ¹H NMR: Ethyl group protons resonate at δ 1.2–1.4 (triplet, CH₃) and δ 3.3–3.5 (quartet, CH₂), while the thiazole ring protons appear as singlets between δ 7.0–8.0 .

  • ¹³C NMR: Carbon nuclei in the thiazole ring typically show signals at δ 120–160 ppm, with the chlorine-substituted carbon deshielded to δ 145–155 ppm .

Synthetic Routes and Optimization

Vilsmeier–Haack Cyclization

A plausible synthetic pathway involves the Vilsmeier–Haack reaction, widely used for thiazole synthesis. Using 2-aminothiazole precursors, cyclization with POCl₃ and DMF yields chlorinated thiazoles :

General Procedure:

  • React 2-amino-4-chlorothiazole with ethyl bromide in methanol under basic conditions (K₂CO₃).

  • Stir at reflux for 6–8 hours to facilitate N-alkylation.

  • Purify via column chromatography (ethyl acetate/hexane, 3:7).

Yield: 70–76% (estimated from analogous syntheses) .

Alternative Methods

  • Hantzsch Thiazole Synthesis: Condensation of α-chloroketones with thioureas.

  • Post-Functionalization: Chlorination of pre-formed N-ethylthiazol-2-amine using SOCl₂ or PCl₅ .

Physicochemical and Computational Data

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predicts the following CCS values for adducts :

Adductm/zCCS (Ų)
[M+H]⁺163.009130.2
[M+Na]⁺184.991141.9
[M-H]⁻160.995132.4

Solubility and LogP

  • LogP (Predicted): 2.1 ± 0.3 (Moderately lipophilic).

  • Aqueous Solubility: ~15 mg/L at 25°C (estimated via Abraham model).

Future Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield.

  • Biological Screening: Prioritize assays against neglected tropical disease targets.

  • Computational Modeling: QSAR studies to predict ADMET profiles.

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